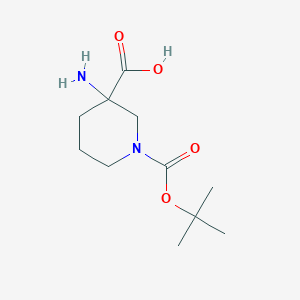

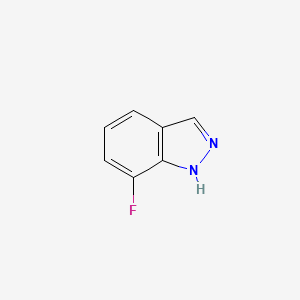

2-Fluoro-4-pyrrolidinobenzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-pyrrolidinobenzoic acid (2-F-4-PBA) is a fluorinated analog of 4-pyrrolidinobenzoic acid (4-PBA). It is an important intermediate in the synthesis of various drugs, pesticides, and other compounds. 2-F-4-PBA is known to possess unique properties, such as increased lipophilicity and improved metabolic stability, which make it attractive for use in various applications.

Scientific Research Applications

Aurora Kinase Inhibitor for Cancer Treatment

The compound "(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid" has been identified as an inhibitor of Aurora A kinase, suggesting potential use in treating cancer by interfering with cell division processes (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent pH Sensor with Aggregation-Induced Emission

A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) properties, making it a potent fluorescent pH sensor capable of detecting acidic and basic organic vapors. This discovery highlights its application in environmental monitoring and medical diagnostics (Zhiyong Yang et al., 2013).

Metal-Organic Frameworks (MOFs) with Fluoro-Bridged Clusters

The use of 2-fluorobenzoic acid as a modulator in the synthesis of rare-earth metal-organic frameworks (MOFs) showcases the potential for creating advanced materials with novel properties. These fluoro-bridged clusters in MOFs may have implications for catalysis, gas storage, and separation technologies (Juan P Vizuet et al., 2021).

Fluorinated Pyrrole-Imidazole Alkaloid Synthesis

The methodology for the microwave-assisted fluorination of 2-acylpyrroles highlights an efficient pathway to synthesize fluorinated pyrrole-imidazole alkaloids. This approach could be leveraged for the development of new pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Benjamin Troegel & T. Lindel, 2012).

Antimycobacterial Activity of Fluorinated Compounds

The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds have demonstrated promising antimicrobial activity, particularly against mycobacterial strains. Such research underscores the significance of fluorine substitution in enhancing the antibacterial efficacy of organic compounds (B. Sathe et al., 2011).

Safety and Hazards

The safety data sheet for “2-Fluoro-4-pyrrolidinobenzoic Acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGPRXDYEZSZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278010 |

Source

|

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-14-8 |

Source

|

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)